Fmoc-D-Lys(Mtt)-OH

Vue d'ensemble

Description

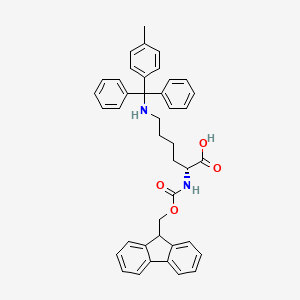

Fmoc-D-Lys(Mtt)-OH, also known as (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-{[(4-methylphenyl)diphenylmethyl]amino}hexanoic acid, is a derivative of lysine used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a 4-methyltrityl (Mtt) protecting group on the side chain. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Mtt)-OH typically involves the protection of the amino and carboxyl groups of lysine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Mtt group is then added using 4-methyltrityl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-Lys(Mtt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers.

Coupling Reactions: The compound can participate in amide bond formation with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; TFA for Mtt removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .

Applications De Recherche Scientifique

Peptide Synthesis

1.1 Solid-Phase Peptide Synthesis

Fmoc-D-Lys(Mtt)-OH is extensively employed in solid-phase peptide synthesis (SPPS). Its acid-labile Mtt group enables the selective removal of the side-chain protection without affecting other sensitive functionalities. This property is crucial for synthesizing complex peptides, including cyclic structures and branched peptides.

- Cyclic Peptides : The compound has been utilized in synthesizing cyclic cholecystokinin analogs, demonstrating its effectiveness in forming side-chain to side-chain linkages essential for cyclic peptide formation .

- Oligolysine Cores : Researchers have synthesized various lysine cores suitable for constructing multiple epitope-containing peptides using this compound on different resins like Merrifield and Wang .

Biomedical Applications

2.1 Peptide-Immobilized Magnetic Beads

The use of this compound extends into biomedical fields where it has been applied to create peptide-immobilized magnetic beads. These beads facilitate various assays, including skin sensitization tests using chromophores . The ability to functionalize surfaces with specific peptides enhances the sensitivity and specificity of such assays.

2.2 Therapeutic Peptides

Peptides synthesized using this compound have shown promise as therapeutic agents. For instance, D-amino acid-containing peptides exhibit increased metabolic stability and reduced immunogenicity, making them suitable candidates for drug development . The incorporation of D-lysine derivatives can enhance the pharmacological properties of peptide-based drugs.

Case Studies

Mécanisme D'action

The mechanism of action of Fmoc-D-Lys(Mtt)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Mtt group protects the side chain, allowing for selective deprotection and functionalization. The compound’s stability and ease of removal make it ideal for use in peptide synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Mtt)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of Mtt.

Fmoc-Lys(ivDde)-OH: Uses an ivDde protecting group, which can be removed under milder conditions compared to Mtt.

Uniqueness

This compound is unique due to the presence of the Mtt protecting group, which offers selective deprotection under acidic conditions. This allows for greater control during peptide synthesis and the ability to introduce functional groups at specific positions .

Activité Biologique

Fmoc-D-Lys(Mtt)-OH, or Nα-9-fluorenylmethoxycarbonyl-Nε-4-methyltrityl-lysine, is a derivative of lysine that has garnered attention in peptide synthesis and biological research due to its unique properties. This compound plays a significant role in solid-phase peptide synthesis (SPPS) and has been studied for its biological activities, particularly in relation to antimicrobial properties, drug delivery systems, and cellular uptake mechanisms.

This compound is characterized by its protective groups, which allow for selective modifications during peptide synthesis. The Fmoc group provides stability during the synthesis process, while the Mtt group protects the ε-amino group of lysine, enabling further functionalization without compromising the integrity of the peptide chain. The synthesis typically involves a two-step process that includes the protection of lysine followed by Fmoc derivatization, achieving an overall yield of approximately 42% .

Biological Activity

Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit varying degrees of antimicrobial activity. For instance, studies on cathelicidin analogues incorporating this lysine derivative demonstrated enhanced stability and antimicrobial efficacy compared to their unmodified counterparts. The introduction of cyclic structures using this compound allowed for better interaction with microbial membranes, leading to increased potency against Gram-positive bacteria .

Cell-Penetrating Peptides (CPPs)

this compound has also been utilized in the development of cell-penetrating peptides designed to improve drug delivery systems. In a study focused on methotrexate (MTX) conjugates, peptides incorporating this compound showed improved intracellular uptake and cytotoxicity against drug-resistant cancer cells. The conjugates were able to overcome resistance mechanisms more effectively than free MTX, highlighting the potential of this lysine derivative in enhancing therapeutic efficacy .

Research Findings and Case Studies

The biological activity of this compound can be attributed to its ability to form stable interactions with cellular membranes and proteins. The structural conformation afforded by the protective groups allows for optimal binding to target sites within cells. Furthermore, the flexibility introduced by the Mtt group facilitates conformational changes necessary for effective membrane penetration and subsequent intracellular action.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTNAIDIXCOZAJ-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679796 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198544-94-4 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.